molecular formula C5H10O4S B8646396 (R)-tetrahydrofuran-3-yl methanesulfonate

(R)-tetrahydrofuran-3-yl methanesulfonate

Cat. No. B8646396
M. Wt: 166.20 g/mol
InChI Key: KHXQGLSTCGSGLW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524900B2

Procedure details

The title compound was prepared in the same manner as 4-bromo-1-(cyclobutyl)-1H-pyrazole, but using tetrahydrofuran-3-yl methanesulfonate (prepared according to procedures known in the art).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:7]2[CH2:10][CH2:9][CH2:8]2)[CH:6]=1.CS(OC1CCOC1)(=O)=[O:13]>>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:7]2[CH2:10][CH2:9][O:13][CH2:8]2)[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN(C1)C1CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OC1COCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)C1COCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08524900B2

Procedure details

The title compound was prepared in the same manner as 4-bromo-1-(cyclobutyl)-1H-pyrazole, but using tetrahydrofuran-3-yl methanesulfonate (prepared according to procedures known in the art).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:7]2[CH2:10][CH2:9][CH2:8]2)[CH:6]=1.CS(OC1CCOC1)(=O)=[O:13]>>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:7]2[CH2:10][CH2:9][O:13][CH2:8]2)[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN(C1)C1CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OC1COCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)C1COCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.